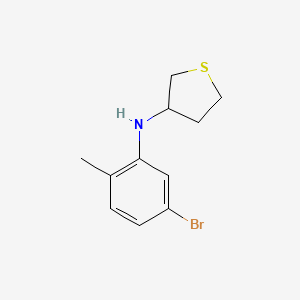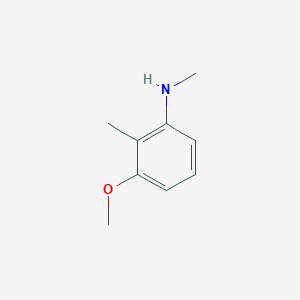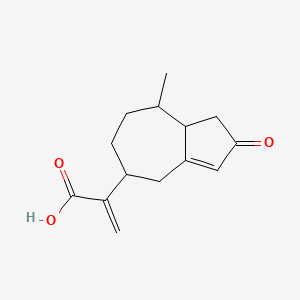![molecular formula C11H18F3NO4 B12095470 2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)
2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID undergoes various chemical reactions, including:
N-Boc Protection:
Deprotection: Removal of the Boc group using reagents such as oxalyl chloride in methanol.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
N-Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine.
Deprotection: Oxalyl chloride in methanol at room temperature.
Major Products Formed
N-Boc Protection: Formation of the Boc-protected amino acid.
Deprotection: Formation of the free amino acid after removal of the Boc group.
Aplicaciones Científicas De Investigación
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID involves its ability to act as a protecting group for amino functionalities. The Boc group is stable under a variety of conditions but can be selectively removed using specific reagents, allowing for the controlled synthesis of peptides and other compounds . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4,4,4-TRIFLUOROBUTANOIC ACID: Similar structure but with a shorter carbon chain.
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3,3,3-TRIFLUOROPROPANOIC ACID: Even shorter carbon chain with similar functional groups.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID is unique due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C11H18F3NO4 |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
IUCAIZFOVHKRTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)








![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)
![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)

